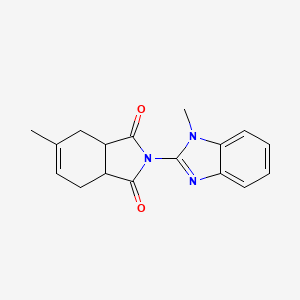![molecular formula C24H20N4O2 B4176740 N~1~-{2-[2-METHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE](/img/structure/B4176740.png)
N~1~-{2-[2-METHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE
Overview
Description
N~1~-{2-[2-METHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE is a complex organic compound with a molecular formula of C24H20N4O2 and an average mass of 396.441 Da This compound is notable for its unique structure, which includes a quinoxaline moiety, a benzamide group, and a phenyl ring substituted with a methyl group and an amino group
Preparation Methods
The synthesis of N1-{2-[2-METHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline core. Quinoxalines can be synthesized by condensing ortho-diamines with 1,2-diketones . For this specific compound, the synthesis may involve the following steps:
Preparation of 2-methylquinoxaline: This can be achieved by condensing 2-methyl-1,2-diaminobenzene with glyoxal.
Formation of the intermediate: The 2-methylquinoxaline is then reacted with 2-chloro-N-(2-oxoethyl)benzamide under appropriate conditions to form the desired product.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N~1~-{2-[2-METHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~1~-{2-[2-METHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Due to its potential biological activity, it may be investigated for its therapeutic effects in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-{2-[2-METHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which may result in the compound’s therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
N~1~-{2-[2-METHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE can be compared with other similar compounds, such as:
N-(2-{[2-methoxy-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)benzamide: This compound has a methoxy group instead of a methyl group, which may alter its chemical properties and biological activity.
Quinoxaline derivatives: Other quinoxaline derivatives, such as those with different substituents on the phenyl ring, can have varying degrees of biological activity and chemical reactivity.
The uniqueness of N1-{2-[2-METHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(2-methyl-5-quinoxalin-2-ylanilino)-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c1-16-11-12-18(22-14-25-19-9-5-6-10-20(19)27-22)13-21(16)28-23(29)15-26-24(30)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,26,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMRUFJBNAZPNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)CNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B4176667.png)
![5-tert-butyl-3-[2-(4-morpholinyl)-2-oxoethyl]-5-phenyl-2,4-imidazolidinedione](/img/structure/B4176681.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4176692.png)

![N-{2-[(4-methylphenyl)thio]ethyl}-2-(methylthio)benzamide](/img/structure/B4176711.png)
![2,4-DICHLORO-N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZAMIDE](/img/structure/B4176715.png)
![2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B4176720.png)
![N~2~-ethyl-N-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4176726.png)
![METHYL 4-[1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-AMIDO]BENZOATE](/img/structure/B4176732.png)
![METHYL 4-({2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)BENZOATE](/img/structure/B4176734.png)
![2-[(2,5-dichlorophenyl)sulfonylamino]-N-(3-nitrophenyl)propanamide](/img/structure/B4176746.png)
![N-(4-methoxy-2-nitrophenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B4176750.png)

![N-[4-(1-adamantyl)phenyl]-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4176755.png)
